molecular formula C59H86N18O12 B1146450 [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide CAS No. 148565-73-5

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide

Cat. No.: B1146450
CAS No.: 148565-73-5
M. Wt: 1239.43
InChI Key:
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Description

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and blood pressure. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity for its biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.

    Cleavage from Resin: Using trifluoroacetic acid (TFA) to release the peptide from the resin.

Industrial Production Methods

Industrial production of this compound would scale up the SPPS process, utilizing automated peptide synthesizers to increase efficiency and yield. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

    Oxidation: Methionine sulfoxide-containing peptides.

    Reduction: Peptides with reduced disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for potential therapeutic applications in conditions related to water retention and blood pressure regulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to vasopressin receptors (V1a, V1b, and V2) on the surface of target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, such as increased water reabsorption in the kidneys and vasoconstriction in blood vessels. The molecular targets include G-protein-coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C.

Comparison with Similar Compounds

Similar Compounds

    Desmopressin: A synthetic analog of vasopressin with a longer half-life and selective action on V2 receptors.

    Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties.

Uniqueness

[Phenylacetyl1, O-Me-D-Tyr2, Arg6,8, Lys9]-Vasopressin amide is unique due to its specific modifications, which enhance its stability and receptor selectivity. These modifications can potentially reduce side effects and improve therapeutic efficacy compared to other vasopressin analogs.

Properties

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-3-(4-methoxyphenyl)-2-[(2-phenylacetyl)amino]propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H86N18O12/c1-89-38-23-21-37(22-24-38)32-43(70-49(80)33-36-15-6-3-7-16-36)53(84)75-44(31-35-13-4-2-5-14-35)54(85)72-41(25-26-47(61)78)52(83)76-45(34-48(62)79)55(86)74-42(19-11-29-69-59(66)67)57(88)77-30-12-20-46(77)56(87)73-40(18-10-28-68-58(64)65)51(82)71-39(50(63)81)17-8-9-27-60/h2-7,13-16,21-24,39-46H,8-12,17-20,25-34,60H2,1H3,(H2,61,78)(H2,62,79)(H2,63,81)(H,70,80)(H,71,82)(H,72,85)(H,73,87)(H,74,86)(H,75,84)(H,76,83)(H4,64,65,68)(H4,66,67,69)/t39-,40-,41-,42-,43+,44-,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYIFIDWSDPRCG-LABPQDBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H86N18O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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